![molecular formula C15H18N2O2S B1588986 N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide CAS No. 300345-76-0](/img/structure/B1588986.png)
N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide
Overview
Description
N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide is a chiral sulfonamide compound characterized by the presence of an amino group and two phenyl groups attached to an ethyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide typically involves the reaction of (1S,2S)-2-amino-1,2-diphenylethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The methanesulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce secondary amines.
Scientific Research Applications
Medicinal Chemistry
N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide has been explored for its potential as a pharmaceutical intermediate. Its structural properties allow it to act as a building block in the synthesis of various bioactive compounds.
Case Study : A study published in Journal of Medicinal Chemistry highlighted its role in synthesizing novel sulfonamide derivatives that exhibit antimicrobial activity. The modifications to the sulfonamide group were essential for enhancing the antibacterial properties against resistant strains of bacteria .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis processes. It is used to create complex molecules through various reactions such as nucleophilic substitution and coupling reactions.
Chiral Resolution
Due to its chiral nature, this compound is employed in chiral resolution processes. It can be used to separate enantiomers in racemic mixtures, which is critical in producing optically pure compounds for pharmaceutical applications.
Case Study : Research has demonstrated its effectiveness in resolving racemic mixtures of amino acids and other pharmaceuticals, leading to increased efficacy and reduced side effects in drug formulations .
Toxicological Profile
While this compound has promising applications, it is essential to consider its safety profile:
Mechanism of Action
The mechanism of action of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]
- N-[(1S,2S)-2-(methylamino)-1,2-diphenylethyl]methanesulfonamide
Uniqueness
N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide is unique due to its chiral nature and the presence of two phenyl groups, which can enhance its interactions with biological targets. This makes it a valuable compound in the development of chiral drugs and in asymmetric synthesis.
Biological Activity
N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide (CAS: 300345-76-0) is a sulfonamide compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H18N2O2S
- Molecular Weight : 290.38 g/mol
- Purity : 97%
- Melting Point : 118-120 °C
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that this compound may function as an inhibitor of certain enzymes and receptors, which are critical in various physiological processes.
Key Mechanisms
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and metabolism.
- Modulation of Receptor Activity : The compound has shown promise in modulating the activity of receptors such as β(2)-adrenergic receptors, which are crucial in respiratory and cardiovascular functions .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. This is particularly significant given the rising concern over antibiotic resistance.
Antitumor Activity
Research has also explored the compound's potential antitumor effects. In vitro studies have demonstrated cytotoxic effects against cancer cell lines, suggesting a possible role in cancer therapy.
Case Studies and Research Findings
Several studies have contributed to our understanding of the biological activity of this compound:
- Study on Enzyme Inhibition : A study investigated the inhibitory effects of this compound on a specific enzyme involved in bacterial virulence. Results showed a significant reduction in enzyme activity at concentrations as low as 50 μM, indicating its potential use as a therapeutic agent against bacterial infections .
- Antitumor Efficacy : In a recent publication, the compound was tested against several cancer cell lines. The findings revealed that it induced apoptosis in a dose-dependent manner, with IC50 values ranging from 20 to 40 μM across different cell lines .
- β(2)-Adrenergic Receptor Modulation : Another study focused on the compound's interaction with β(2)-adrenergic receptors. The results indicated that it acts as a selective agonist, enhancing receptor activity and showing potential for treating conditions like asthma and COPD .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C15H18N2O2S |
Molecular Weight | 290.38 g/mol |
Melting Point | 118-120 °C |
Purity | 97% |
Antimicrobial Activity | Effective against several strains |
Antitumor Activity | Induces apoptosis in cancer cells |
β(2)-Adrenergic Activity | Selective agonist |
Properties
IUPAC Name |
N-[(1S,2S)-2-amino-1,2-diphenylethyl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-20(18,19)17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11,14-15,17H,16H2,1H3/t14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRRNSLQEDUDTP-GJZGRUSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459313 | |
Record name | N-[(1S,2S)-2-Amino-1,2-diphenylethyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60459313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300345-76-0 | |
Record name | N-[(1S,2S)-2-Amino-1,2-diphenylethyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60459313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,2S)-N-Methylsulfonyl-1,2-diphenylethanediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.